BBMP
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,2-bis(bromomethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUGKEQJSLOLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CBr)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O2 | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020164 | |
| Record name | Pentaerythritol dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-bis(bromomethyl)-1,3-propanediol is an off-white powder. (NTP, 1992), Other Solid, Off-white hygroscopic solid; [CAMEO] | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4005 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
455 °F at 760 mmHg (decomposes) (NTP, 1992) | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 38 g/L at 25 °C | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.2 (NTP, 1992) - Denser than water; will sink | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.000013 [mmHg] | |
| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4005 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from benzene | |
CAS No. |
3296-90-0 | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromoneopentyl glycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(bromomethyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITOL DIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHG182S25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
228 to 230 °F (NTP, 1992), 113 °C | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Mechanisms
Catalytic Bromination of Pentaerythritol (B129877)
The conversion of pentaerythritol to 2,2-Bis(bromomethyl)-1,3-propanediol involves the selective replacement of two of the four hydroxyl groups with bromine atoms. This is typically achieved using hydrogen bromide (HBr) in the presence of a catalyst. google.comnih.gov
The fundamental reaction mechanism involves the protonation of a hydroxyl group on the pentaerythritol molecule by HBr, forming a good leaving group (water). A bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule in a nucleophilic substitution reaction. This process occurs sequentially, with monobromopentaerythritol being a key intermediate. google.com Stoichiometrically, at least two moles of HBr are required for every mole of pentaerythritol to produce the desired dibrominated product. However, reaction conditions are carefully controlled to favor the formation of 2,2-Bis(bromomethyl)-1,3-propanediol over the mono-, tri-, or tetra-brominated analogs. nih.gov
The use of a catalyst is crucial for achieving high yields and purity. Aliphatic carboxylic acids containing two to eight carbon atoms, or their anhydrides, have been identified as effective catalysts. google.com These catalysts, used in amounts ranging from approximately 0.8 to 25 mole percent based on the pentaerythritol, significantly improve the reaction process. google.com For instance, acetic acid and caprylic acid have been successfully employed. google.comchemicalbook.com The catalytic effect of the carboxylic acid is believed to involve the formation of an ester intermediate, which is more readily converted to the bromide than the original alcohol. Another patented process utilizes N-alkylpyrrolidones, such as N-methylpyrrolidone (NMP), which react with anhydrous HBr to form an NMP-HBr salt that effectively facilitates the bromination of pentaerythritol. google.com
The selection of an appropriate solvent is critical. The reaction of pentaerythritol with HBr in the absence of a solvent can result in the formation of a "black resinous mass" with very low yields of the desired product. google.com Inert solvents are therefore essential. Suitable solvents include aromatic hydrocarbons like toluene (B28343) and xylene, and halogenated hydrocarbons such as perchloroethylene. google.comgoogle.com
A significant innovation in this synthesis is the continuous removal of water formed during the reaction. google.com Using a solvent that forms an azeotrope with water allows for the water to be distilled off as it is produced, typically with a Dean-Stark apparatus. nih.govresearchgate.net This continuous removal shifts the reaction equilibrium towards the products, resulting in a purer 2,2-Bis(bromomethyl)-1,3-propanediol product with higher yields. google.com
Optimizing reaction parameters is key to maximizing the output of high-purity 2,2-Bis(bromomethyl)-1,3-propanediol. Research and patented processes have established optimal ranges for temperature, catalyst concentration, and solvent ratios. The reaction is typically conducted at temperatures between 85°C and 135°C, with a preferred range of 90°C to 120°C. google.com By employing a carboxylic acid catalyst (0.5-4% by weight of pentaerythritol), using an inert solvent like toluene, and continuously removing water, yields of 80-90% with a purity of 98% can be achieved. google.com
Table 1: Effect of Catalyst and Conditions on Synthesis
| Catalyst System | Solvent | Temperature | Key Feature | Reported Yield/Purity |
|---|---|---|---|---|
| Carboxylic Acid (0.5-4% w/w) | Toluene | 109-110°C | Azeotropic water removal | 80-90% Yield, 98% Purity google.com |
| Carboxylic Acid (0.8-25 mol%) | Perchloroethylene or Water | 85-135°C | Continuous HBr feed, water not removed | Predominantly dibromo product google.com |
| N-Methylpyrrolidone / HBr Salt | N/A (NMP acts as solvent) | >100°C | Water distilled off | "Similar Yield" google.com |
| Acetic Acid | Toluene | Reflux | Neutralization step | 160g from 100g Pentaerythritol google.com |
| Caprylic Acid | Toluene | Reflux | Neutralization step | 158g from 100g Pentaerythritol chemicalbook.comgoogle.com |
Alternative Synthetic Pathways and Innovations
While the direct catalytic bromination of pentaerythritol is the most common method, alternative pathways exist. One notable method avoids the direct use of HBr. This process involves a two-step synthesis:
Pentaerythritol is first reacted with benzenesulfonyl chloride in the presence of pyridine. This converts the hydroxyl groups into benzenesulfonate (B1194179) esters, which are excellent leaving groups.
The resulting pentaerythritol tetrabenzenesulfonate is then treated with sodium bromide in a high-boiling solvent like diethylene glycol. The bromide ions displace the benzenesulfonate groups to yield the brominated product. orgsyn.org
Other potential brominating agents, such as phosphorus bromides or thionyl bromide, have been considered but are generally deemed too expensive for industrial application. google.com
Preparation of Deuterated or Labeled Variants for Mechanistic Studies
The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. However, a review of the available scientific literature and patents did not yield specific methodologies for the preparation of deuterated or otherwise labeled variants of 2,2-Bis(bromomethyl)-1,3-propanediol. Such syntheses would likely involve using labeled starting materials, such as deuterated pentaerythritol or a deuterated brominating agent, but specific experimental procedures are not publicly documented.
Chemical Transformations and Reactivity Studies
Nucleophilic Substitution Reactions of Bromomethyl Groups
The carbon-bromine bond in the bromomethyl groups is polar, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to many of the applications and transformations of the compound.
In aqueous alkaline solutions, 2,2-Bis(bromomethyl)-1,3-propanediol undergoes a sequential intramolecular nucleophilic substitution reaction. nih.govresearchgate.net This process does not involve an external nucleophile, but rather the molecule's own hydroxyl groups. The transformation proceeds in two main stages:
First Stage : The process begins with an acid-base equilibrium where a hydroxyl group is deprotonated by the alkaline medium to form a more nucleophilic alkoxide ion. nih.govresearchgate.net This internal nucleophile then attacks one of the electrophilic carbon atoms of a bromomethyl group, displacing a bromide ion and forming a four-membered oxetane ring. The product of this first cyclization is 3-bromomethyl-3-hydroxymethyloxetane (BMHMO). nih.gov
Second Stage : The remaining hydroxyl group in the BMHMO intermediate can also be deprotonated, leading to a second intramolecular cyclization. This displaces the second bromide ion and results in the formation of a spiro compound, 2,6-dioxaspiro[3.3]heptane (DOH). nih.govresearchgate.net
This sequential reaction highlights the high reactivity of the bromomethyl groups toward nucleophilic attack and the molecule's structural predisposition for forming cyclic compounds. The rate of this transformation is observed to increase with higher pH. nih.gov
Interactive Data Table: Compounds in Spiroheterocycle Formation
| Compound Name | Abbreviation | Molecular Formula | Role in Pathway |
|---|---|---|---|
| 2,2-Bis(bromomethyl)-1,3-propanediol | DBNPG | C₅H₁₀Br₂O₂ | Starting Material |
| 3-bromomethyl-3-hydroxymethyloxetane | BMHMO | C₅H₉BrO₂ | Intermediate |
The bromomethyl groups readily react with a wide range of external nucleophiles. When 2,2-Bis(bromomethyl)-1,3-propanediol is treated with a solution containing hydroxide ions (e.g., from sodium hydroxide), a standard nucleophilic substitution reaction occurs. echemi.com
In this reaction, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the partially positive carbon atom of the C-Br bond. This leads to the displacement of the bromide ion (Br⁻), which is a good leaving group. The result is the substitution of the bromine atom with a hydroxyl group. Since both bromomethyl groups are primary alkyl halides, this reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Given that the starting molecule has two bromomethyl groups, this reaction can proceed in a stepwise manner to replace one or both bromine atoms, potentially yielding 2-(bromomethyl)-2-(hydroxymethyl)-1,3-propanediol and 2,2-Bis(hydroxymethyl)-1,3-propanediol (pentaerythritol), depending on the reaction conditions and stoichiometry.
Oxidation and Reduction Pathways
The functional groups of 2,2-Bis(bromomethyl)-1,3-propanediol allow for distinct oxidation and reduction reactions.
Oxidation : The two primary alcohol (-CH₂OH) groups are susceptible to oxidation. Treatment with controlled oxidizing agents can convert these alcohol groups first into aldehydes and, upon further oxidation, into carboxylic acids. This would result in the formation of aldehydes or dicarboxylic acids, transforming the diol structure. General reactivity profiles of alcohols indicate that oxidizing agents convert them to aldehydes or ketones. echemi.com
Reduction : The alkyl bromide functionalities can undergo reduction. Reaction with reducing agents can cleave the carbon-bromine bonds and replace the bromine atoms with hydrogen. The complete reduction of both bromomethyl groups would yield 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol). Flammable and/or toxic gases can be generated when alcohols are combined with strong reducing agents. echemi.com
Polymerization Reactions
A primary industrial application of 2,2-Bis(bromomethyl)-1,3-propanediol is as a reactive monomer in the synthesis of polymers, particularly as a reactive flame retardant. nih.govwikipedia.org Its bifunctional nature, possessing two hydroxyl groups, allows it to act as a diol in step-growth polymerization.
In the formation of polyurethanes, 2,2-Bis(bromomethyl)-1,3-propanediol serves as a polyol chain extender. The fundamental reaction for urethane (B1682113) linkage formation is the addition of an alcohol to an isocyanate group (-NCO).
The mechanism proceeds as follows:
The lone pair of electrons on the oxygen atom of one of the hydroxyl groups of 2,2-Bis(bromomethyl)-1,3-propanediol acts as a nucleophile.
This oxygen atom attacks the electrophilic carbon atom of the isocyanate group of a diisocyanate monomer (e.g., toluene (B28343) diisocyanate or methylene diphenyl diisocyanate).
This leads to a shift of electrons within the isocyanate group, and the hydrogen atom from the hydroxyl group is transferred to the nitrogen atom of the isocyanate.
The result is the formation of a urethane linkage (-NH-COO-).
Since 2,2-Bis(bromomethyl)-1,3-propanediol has two hydroxyl groups, it can react with two diisocyanate molecules, allowing it to become a building block in the growing polyurethane polymer chain.
When used as a reactive monomer, 2,2-Bis(bromomethyl)-1,3-propanediol is chemically integrated into the polymer backbone. nbinno.com This is in contrast to additive flame retardants, which are physically mixed with the polymer and can leach out over time. nbinno.com
The structure of this diol plays a significant role in the architecture of the resulting polymer. As a difunctional monomer (a diol), it typically forms linear polymer chains when reacted with other difunctional monomers like diisocyanates (for polyurethanes) or dicarboxylic acids (for polyesters). The central quaternary carbon atom (the neopentyl structure) imparts specific properties to the polymer chain, including thermal stability and a compact structure. The bulky bromine atoms, now covalently bonded to the polymer backbone, are responsible for the flame-retardant properties of the final material.
Decomposition Kinetics and Mechanisms in Aqueous Solutions
The environmental fate of 2,2-Bis(bromomethyl)-1,3-propanediol in aqueous environments is largely dictated by its chemical stability and decomposition pathways. Research into its degradation kinetics reveals a susceptibility to spontaneous decomposition, particularly under alkaline conditions, leading to the formation of several daughter products. This process is significantly influenced by environmental factors such as pH and temperature.
Spontaneous Decomposition Pathways and Daughter Product Formation (e.g., 3-Bromomethyl-3-hydroxymethyloxetane, 2,6-Dioxaspiro[3.3]heptane)
In aqueous solutions, 2,2-Bis(bromomethyl)-1,3-propanediol undergoes a sequential decomposition process. The degradation in basic aqueous solutions involves the release of bromide ions and the formation of cyclic ether derivatives. nih.govresearchgate.net
The primary decomposition pathway is initiated by an intramolecular nucleophilic substitution. This reaction proceeds in two main stages. The first stage is an acid-base equilibrium where an alkoxide is formed. In the second stage, this intermediate facilitates an internal nucleophilic attack, leading to the displacement of a bromide ion and the formation of a four-membered oxetane ring.
The major initial daughter product formed through this process is 3-Bromomethyl-3-hydroxymethyloxetane . nih.govresearchgate.net This compound can then undergo a similar intramolecular cyclization reaction, where the remaining hydroxyl group displaces the second bromide ion, resulting in the formation of a spiro compound, 2,6-Dioxaspiro[3.3]heptane . nih.govresearchgate.net This sequential formation of products has been observed in studies conducted under controlled laboratory conditions. nih.govresearchgate.net
The decomposition pathway can be summarized as follows: 2,2-Bis(bromomethyl)-1,3-propanediol → 3-Bromomethyl-3-hydroxymethyloxetane + Br⁻ 3-Bromomethyl-3-hydroxymethyloxetane → 2,6-Dioxaspiro[3.3]heptane + Br⁻
Influence of pH and Temperature on Degradation Rates
The rate of decomposition of 2,2-Bis(bromomethyl)-1,3-propanediol is highly dependent on both pH and temperature. Studies have been conducted in aqueous solutions at temperatures ranging from 30 to 70 degrees Celsius and pH levels from 7.0 to 9.5. nih.govresearchgate.net
Influence of pH: The transformation rate of 2,2-Bis(bromomethyl)-1,3-propanediol increases with a rise in pH. nih.govresearchgate.net This is consistent with the proposed mechanism where the initial step is the formation of an alkoxide, a process favored by more alkaline (higher pH) conditions. The increased concentration of the deprotonated species accelerates the subsequent intramolecular nucleophilic substitution reaction.
Influence of Temperature: As with most chemical reactions, an increase in temperature leads to a higher rate of degradation. The energy barrier, or activation energy, for the degradation of 2,2-Bis(bromomethyl)-1,3-propanediol has been determined to be 98 kJ mol⁻¹. nih.govresearchgate.net This value provides a quantitative measure of the temperature sensitivity of the reaction. The persistence of this compound is notable, with one study estimating its half-life to be approximately 65 years under certain environmental conditions, indicating that high concentrations could persist long after the source of contamination is removed. nih.gov
The following interactive table summarizes the influence of pH and temperature on the degradation rate of 2,2-Bis(bromomethyl)-1,3-propanediol.
| Factor | Effect on Degradation Rate | Research Findings |
| pH | Rate increases as pH increases. | The decomposition is more rapid in alkaline solutions (pH 7.0-9.5) due to the favored formation of an alkoxide intermediate. nih.govresearchgate.net |
| Temperature | Rate increases as temperature increases. | Studies conducted between 30 and 70°C show a clear positive correlation between temperature and the rate of decomposition. The activation energy for this process is 98 kJ mol⁻¹. nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,2-Bis(bromomethyl)-1,3-propanediol, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unambiguous evidence for its molecular framework. nih.gov
Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. It is expected to show distinct signals for the protons of the hydroxymethyl (-CH₂OH) groups and the bromomethyl (-CH₂Br) groups. The integration of these signals would correspond to the number of protons in each unique chemical environment.
Table 1: Predicted NMR Spectral Data for 2,2-Bis(bromomethyl)-1,3-propanediol
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.8 | Singlet | -CH ₂OH |
| ¹H | ~3.6 | Singlet | -CH ₂Br |
| ¹H | Variable (broad) | Singlet | -OH |
| ¹³C | ~60-70 | N/A | -C H₂OH |
| ¹³C | ~45-55 | N/A | Quaternary C |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions.
X-ray Crystallography for Molecular Geometry and Crystalline State Analysis
The analysis revealed that at room temperature, the compound crystallizes in a monoclinic system. researchgate.net The molecules within the crystal lattice are interconnected through intermolecular hydrogen bonds formed between the hydroxyl (-OH) groups, as well as by van der Waals interactions involving the bromine atoms. researchgate.net Differential thermal analysis and differential scanning calorimetry studies have shown that the compound does not form an orientationally disordered "plastic phase," indicating a well-ordered crystalline structure up to its melting point. researchgate.net
Table 2: Crystallographic Data for 2,2-Bis(bromomethyl)-1,3-propanediol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| a | 628.2 pm |
| b | 2015.5 pm |
| c | 659.6 pm |
| β | 94.27° |
Source: Data from Zeitschrift für Naturforschung A, 1993. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,2-Bis(bromomethyl)-1,3-propanediol displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov
The most prominent features in the spectrum include a strong, broad absorption band characteristic of the O-H stretching vibration in the hydrogen-bonded hydroxyl groups. Strong absorptions are also observed for C-H stretching in the methylene groups. Furthermore, the spectrum shows distinct bands corresponding to the C-O stretching of the primary alcohol and the C-Br stretching of the bromomethyl groups, providing a complete vibrational fingerprint of the molecule.
Table 3: Key IR Absorption Bands for 2,2-Bis(bromomethyl)-1,3-propanediol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 2850-3000 | Strong | C-H Stretch |
| ~1420 | Medium | O-H Bend |
| ~1050 | Strong | C-O Stretch (Primary Alcohol) |
Note: Wavenumbers are approximate and based on typical ranges for the assigned functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2,2-Bis(bromomethyl)-1,3-propanediol, electron ionization mass spectrometry (EI-MS) confirms its molecular weight and provides insight into its structural stability through analysis of its fragmentation patterns. nist.gov
The mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecule's molar mass (261.94 g/mol ). nist.gov A key feature is the isotopic pattern of the molecular ion and bromine-containing fragments. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in nearly equal abundance), the molecular ion appears as a characteristic triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.
Common fragmentation pathways for this molecule include the loss of a bromine atom (M-Br), loss of a bromomethyl radical (-CH₂Br), and loss of water (M-H₂O). The most abundant peak in the spectrum (base peak) often corresponds to a particularly stable fragment ion.
Table 4: Major Ions in the Mass Spectrum of 2,2-Bis(bromomethyl)-1,3-propanediol
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 262 (triplet) | [C₅H₁₀Br₂O₂]⁺ | Molecular Ion (M⁺). Shows M, M+2, M+4 pattern. |
| 183 (doublet) | [M - Br]⁺ | Loss of one bromine atom. |
| 169 (doublet) | [M - CH₂Br]⁺ | Loss of a bromomethyl group. |
| 151 | [M - Br - H₂O]⁺ | Loss of Br followed by loss of water. |
Note: m/z values correspond to the most abundant isotope in each fragment cluster.
Conformational Analysis Studies (e.g., Dynamic NMR, DFT Calculations)
The structural characterization of 2,2-Bis(bromomethyl)-1,3-propanediol can be extended to understand its dynamic behavior and conformational preferences in solution. While specific experimental dynamic NMR or computational studies for this molecule are not extensively documented in the literature, the principles of these techniques can be applied to understand its potential conformational landscape.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes that are rapid on the human timescale but slow on the NMR timescale. unibas.it By acquiring NMR spectra at different temperatures, it is possible to observe changes in the spectral lines. At low temperatures, where the interconversion between conformers is slow, separate signals for each populated conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal, from which the energy barrier for the conformational exchange can be calculated. unibas.itcopernicus.org
Density Functional Theory (DFT) Calculations offer a computational approach to explore the conformational possibilities. rsc.org DFT methods can be used to calculate the geometries and relative energies of different potential conformers, identifying the most stable (lowest energy) structures. unibas.itrsc.org Furthermore, these calculations can map the potential energy surface for bond rotation and identify the transition state structures between conformers, thereby predicting the energy barriers for interconversion, which can then be correlated with experimental DNMR data. unibas.it
Polymer Science Applications and Material Research
Role as a Reactive Flame Retardant in Polymer Systems
One of the principal applications of 2,2-Bis(bromomethyl)-1,3-propanediol is as a reactive flame retardant. epa.govnih.gov Unlike additive flame retardants, which are physically mixed into a polymer, reactive retardants like this compound become a permanent part of the polymer matrix through covalent bonds. Current time information in Worcester County, US. This integration prevents the flame retardant from leaching out over time, ensuring permanent fire resistance and minimizing environmental and health concerns associated with migrating additives. Current time information in Worcester County, US.
The flame retardant efficacy of 2,2-Bis(bromomethyl)-1,3-propanediol stems from its high bromine content, which can be around 60% by weight. nih.gov When the polymer is exposed to the high temperatures of a fire, the carbon-bromine bonds in the compound break, releasing bromine radicals (Br•) into the gas phase. These radicals act as flame inhibitors by interrupting the chain reactions of combustion. They scavenge the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, converting them into less reactive species like hydrogen bromide (HBr). This process cools the flame and reduces the rate of combustion, thereby slowing or extinguishing the fire.
2,2-Bis(bromomethyl)-1,3-propanediol is widely used in the production of flame-retardant unsaturated polyester (B1180765) resins. epa.govnih.govhabitablefuture.org During the synthesis of these resins, which involves the polycondensation of diols with unsaturated and aromatic dicarboxylic acids or anhydrides, the diol functionality of the compound allows it to be incorporated directly into the polyester chain. sigmaaldrich.comnih.gov The resulting resins exhibit excellent chemical resistance, minimal thermal discoloration, and superior light stability. nih.goveurekalert.org These properties make them suitable for manufacturing molded products used in various applications, including construction, automotive, and marine industries. mdpi.com
Table 1: Properties of Unsaturated Polyester Resins Formulated with 2,2-Bis(bromomethyl)-1,3-propanediol
| Property | Description | Citation |
|---|---|---|
| Flame Retardancy | High level of fire resistance due to bromine content. | eurekalert.org |
| Chemical Resistance | Formulated resins show high resistance to chemical degradation. | eurekalert.org |
| Thermal Discoloration | Minimal yellowing or discoloration when exposed to heat. | eurekalert.org |
| Light Stability | Excellent stability when exposed to light, preventing degradation. | eurekalert.org |
The compound is also a key component in the formulation of rigid polyurethane foams with enhanced fire resistance. epa.govnih.gov Its hydroxyl groups readily react with isocyanates, allowing it to be chemically bound into the polyurethane structure. nih.goveurekalert.org This makes it particularly valuable in modern CFC-free foam systems that are required to meet increasingly stringent fire safety standards. epa.goveurekalert.org These flame-retardant foams are used extensively as thermal insulation in construction and appliances. researchgate.netresearchgate.net
As a brominated flame retardant, 2,2-Bis(bromomethyl)-1,3-propanediol is a prime example of the halogenated flame retardancy mechanism. habitablefuture.org This mechanism primarily operates in the gas phase of a fire, where the released halogen radicals interfere with the combustion cycle. nih.gov The presence of bromine is particularly effective in this role. The integration of this compound into the polymer ensures that the flame-retardant properties are an intrinsic part of the material. nih.gov
Utilization as a Monomer in Complex Polymer Synthesis
Beyond its role as a flame retardant, 2,2-Bis(bromomethyl)-1,3-propanediol is utilized as a chemical intermediate or monomer for creating more complex polymers and derivatives. habitablefuture.org The two bromomethyl groups provide reactive sites for further chemical modifications, allowing for the synthesis of specialized polymers with unique architectures and functionalities.
While the bifunctional nature of 2,2-Bis(bromomethyl)-1,3-propanediol makes it a candidate for creating complex polymer architectures, its specific application in the design and synthesis of biomedical polymers is not extensively documented in current scientific literature. Research in biomedical polymers often focuses on materials with proven biocompatibility and specific degradation profiles, such as polyesters, polyurethanes, and hydrogels, for applications like drug delivery and tissue engineering. One study noted that attempts to create dendrimers, a type of complex polymer, using the related core molecule pentaerythritol (B129877) were unsuccessful due to steric hindrance, which suggests similar challenges could exist for 2,2-Bis(bromomethyl)-1,3-propanediol.
Properties of Resulting Polymeric Materials (e.g., Hydrophilicity, Mechanical Strength)
The incorporation of 2,2-bis(bromomethyl)-1,3-propanediol into polymeric structures significantly influences the properties of the resulting materials, particularly their hydrophilicity and mechanical strength. These properties are largely dictated by the chemical nature of the diol and its interactions within the polymer matrix.
Hydrophilicity and Hydrophobicity
The surface character of polymers, whether they are water-attracting (hydrophilic) or water-repelling (hydrophobic), is a critical factor in many applications. The hydrophilicity of a polymer surface is often quantified by measuring the water contact angle; a higher contact angle indicates a more hydrophobic surface. ias.ac.in
Polymers synthesized with a significant content of hydrocarbon or fluorinated segments tend to be hydrophobic. Conversely, the presence of polar groups, such as hydroxyl (-OH) groups, can increase a polymer's hydrophilicity. ias.ac.innih.gov In the case of polymers derived from 2,2-bis(bromomethyl)-1,3-propanediol, the presence of the bromine atoms and the neopentyl core structure contributes to a more hydrophobic character. While the hydroxyl groups of the diol are consumed during polymerization (for instance, in the formation of urethanes), the bulky and halogenated structure of the monomer unit within the polymer chain reduces the affinity for water.
Mechanical Strength
The mechanical properties of polymers, such as tensile strength, hardness, and elongation at break, are fundamentally linked to their molecular architecture. The inclusion of 2,2-bis(bromomethyl)-1,3-propanediol as a chain extender or cross-linking agent in polymers like polyurethanes and polyesters generally leads to an enhancement in mechanical strength and rigidity. researchgate.netnih.gov
Several factors contribute to this improvement:
Rigid Structure: The compact, neopentyl-like structure of the diol introduces rigidity into the polymer backbone, which can lead to higher modulus and hardness.
Increased Cross-link Density: The two primary hydroxyl groups of 2,2-bis(bromomethyl)-1,3-propanediol allow for its integration into the main polymer chain. In certain formulations, the bromomethyl groups can also participate in secondary reactions, leading to a more densely cross-linked network. This increased cross-linking restricts polymer chain mobility, resulting in a harder and more rigid material. researchgate.net
| Diol Structure | Expected Hardness | Expected Tensile Strength | Rationale |
| Short, rigid diol (e.g., 1,4-Butanediol) | High | High | Increased hard segment content and crystallinity. |
| Long, flexible diol (e.g., Polypropylene glycol) | Low | Low | Increased soft segment flexibility and lower cross-link density. ias.ac.in |
| 2,2-Bis(bromomethyl)-1,3-propanediol | High | High | Rigid neopentyl structure and potential for high cross-link density. researchgate.netnih.gov |
It is important to note that the final mechanical properties are a result of the interplay between all components in the polymer formulation, including the type of diisocyanate and the ratio of hard to soft segments in the case of polyurethanes. researchgate.net
Potential for Further Chemical Modification in Polymer Chains
The presence of the two bromomethyl (-CH2Br) groups in polymers synthesized from 2,2-bis(bromomethyl)-1,3-propanediol offers significant potential for post-polymerization modification. semanticscholar.org This process involves the chemical transformation of a pre-formed polymer to introduce new functional groups and, consequently, new properties. semanticscholar.orgresearchgate.net The carbon-bromine bond in the bromomethyl group is relatively reactive and can serve as a handle for a variety of chemical transformations.
Some of the potential chemical modifications that can be envisaged for polymers containing 2,2-bis(bromomethyl)-1,3-propanediol units include:
Nucleophilic Substitution Reactions: The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles. This opens up a vast array of possibilities for introducing new functionalities. For example:
Azidation: Reaction with sodium azide (B81097) (NaN3) would introduce azide groups (-N3), which are precursors for "click" chemistry reactions or can be reduced to primary amines.
Amination: Reaction with primary or secondary amines would append new organic groups, potentially altering solubility, reactivity, or creating sites for further reactions.
Thiolation: Reaction with thiols or thiolate salts would introduce thioether linkages, which can be useful for creating self-assembling materials or for attachment to gold surfaces.
Esterification/Etherification: Reaction with carboxylates or alkoxides would lead to the formation of ester or ether linkages, respectively, allowing for the introduction of a wide variety of side chains.
Wittig Reaction: The bromomethyl groups can be converted into phosphonium (B103445) salts by reaction with a phosphine, such as triphenylphosphine. mdpi.com Subsequent treatment with a base generates a polymeric ylide, which can then react with aldehydes or ketones in a Wittig reaction to form carbon-carbon double bonds, introducing new unsaturated side chains. mdpi.com These side chains could then be further modified, for example, through [2+2] cycloaddition reactions. mdpi.com
The ability to perform these modifications on the pre-formed polymer allows for the development of materials with highly specialized properties, such as:
Bioconjugation: Introducing specific functional groups could allow for the attachment of biomolecules, such as peptides or proteins, for biomedical applications.
Stimuli-Responsive Materials: By introducing side chains that respond to changes in pH, temperature, or light, it is possible to create "smart" materials.
Adhesion Promotion: Functional groups that can interact strongly with specific surfaces can be introduced to enhance adhesion.
In essence, the 2,2-bis(bromomethyl)-1,3-propanediol unit can be considered a versatile building block that not only contributes to the primary properties of the polymer but also provides latent reactivity for creating advanced functional materials.
Environmental Behavior and Fate Research
Environmental Occurrence and Distribution Studies
The production and use of 2,2-Bis(bromomethyl)-1,3-propanediol as a flame retardant can lead to its release into the environment through various waste streams, including fugitive dust and wastewater nih.govnih.gov.
2,2-Bis(bromomethyl)-1,3-propanediol has been widely detected in environmental samples such as dust particles and wastewater researchgate.net. Its presence in these matrices highlights the pathways for its release into the broader environment researchgate.net.
Once released into the environment, the mobility and accumulation of DBNPG are governed by its chemical properties. Based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 1.5, the compound is expected to have very high mobility in soil echemi.com. This high mobility suggests a potential for leaching into groundwater systems echemi.com.
Conversely, its potential for bioaccumulation in aquatic organisms is considered low. A study using carp exposed to the compound over a six-week period measured a bioconcentration factor (BCF) of 0.8-1.1 echemi.com. This low BCF value indicates that the compound does not significantly accumulate in the tissues of fish echemi.com. Volatilization from water or moist soil surfaces is not considered an important fate process due to its low estimated Henry's Law constant nih.gov.
Environmental Transport and Accumulation Parameters for 2,2-Bis(bromomethyl)-1,3-propanediol
| Parameter | Estimated Value | Implication |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1.5 echemi.com | Very high mobility in soil echemi.com |
| Bioconcentration Factor (BCF) in fish | 0.8-1.1 echemi.com | Low potential for bioaccumulation echemi.com |
| Henry's Law Constant | 4.1 x 10⁻⁹ atm-cu m/mole nih.gov | Volatilization is not a significant fate process nih.gov |
Ecotoxicological Investigations and Environmental Impact
Aquatic Ecotoxicity Studies
Investigations into the aquatic toxicity of 2,2-Bis(bromomethyl)-1,3-propanediol have been conducted to understand its potential harm to organisms living in water.
Studies on fish models, such as the guppy (Poecilia reticulata) and the Japanese medaka (Oryzias latipes), have been performed to determine the acute and chronic effects of 2,2-Bis(bromomethyl)-1,3-propanediol. The National Toxicology Program (NTP) conducted carcinogenesis studies on both of these small fish species. nih.gov These studies are valuable as they can offer insights into the chemical's potential as a carcinogen in an aquatic environment. nih.gov
The following table summarizes the acute toxicity of 2,2-Bis(bromomethyl)-1,3-propanediol to fish:
| Species | Exposure Duration | Endpoint | Value (mg/L) |
| Oryzias latipes (Japanese medaka) | 96 hours | LC50 | 37 |
LC50 (Lethal Concentration 50) is the concentration of a chemical in water that is lethal to 50% of the test organisms within a specified period.
Bioaccumulation Potential in Organisms
Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which measures the uptake from water alone.
For 2,2-Bis(bromomethyl)-1,3-propanediol, the bioaccumulation potential is considered to be low. This is supported by its relatively low octanol-water partition coefficient (log Kow), which is an indicator of a substance's tendency to partition into fatty tissues. The log Kow for this compound has been estimated to be 1.08. chemicalbook.com
Biodegradation studies also provide insight into the environmental persistence and potential for accumulation. In one study, 2,2-Bis(bromomethyl)-1,3-propanediol showed only 3% biodegradation, suggesting it may be persistent in the environment. oecd.org
Toxicological and Carcinogenicity Research
In Vivo Carcinogenicity Studies in Rodents
Long-term studies in both rats and mice have provided clear evidence of the carcinogenic potential of 2,2-Bis(bromomethyl)-1,3-propanediol.
Multi-site Carcinogenicity in F344/N Rats
In two-year dietary studies, technical-grade 2,2-Bis(bromomethyl)-1,3-propanediol was administered to F344/N rats. The results indicated a significant increase in the incidence of neoplasms across a wide range of tissues. In both male and female rats, there was a notable rise in tumors of the oral cavity, esophagus, mammary gland, and thyroid gland. industrialchemicals.gov.au
Male F344/N rats exhibited a broader spectrum of tumor development. industrialchemicals.gov.au Increased incidences of neoplasms were observed in the skin, subcutaneous tissue, Zymbal's gland, forestomach, small and large intestines, mesothelium, urinary bladder, lung, and seminal vesicle. industrialchemicals.gov.au Furthermore, an increased incidence of mononuclear cell leukemia was reported in male rats. industrialchemicals.gov.au
Table 1: Neoplastic Effects in F344/N Rats Exposed to 2,2-Bis(bromomethyl)-1,3-propanediol
| Tissue/Organ | Male | Female |
|---|---|---|
| Oral Cavity | Positive | Positive |
| Esophagus | Positive | Positive |
| Mammary Gland | Positive | Positive |
| Thyroid Gland | Positive | Positive |
| Skin | Positive | - |
| Subcutaneous Tissue | Positive | - |
| Zymbal's Gland | Positive | - |
| Forestomach | Positive | - |
| Small and Large Intestines | Positive | - |
| Mesothelium | Positive | - |
| Urinary Bladder | Positive | - |
| Lung | Positive | - |
| Seminal Vesicle | Positive | - |
| Mononuclear Cell Leukemia | Positive | - |
Carcinogenic Activity in B6C3F1 Mice
Similar two-year dietary studies were conducted in B6C3F1 mice. These studies also demonstrated the carcinogenic activity of 2,2-Bis(bromomethyl)-1,3-propanediol. In both male and female mice, there was an increased incidence of tumors in the Harderian gland, forestomach, and lung. nih.gov Additionally, female mice showed an increased incidence of subcutaneous sarcomas. nih.gov
Table 2: Neoplastic Effects in B6C3F1 Mice Exposed to 2,2-Bis(bromomethyl)-1,3-propanediol
| Tissue/Organ | Male | Female |
|---|---|---|
| Harderian Gland | Positive | Positive |
| Forestomach | Positive | Positive |
| Lung | Positive | Positive |
| Subcutaneous Tissue | - | Positive (Sarcomas) |
Impact of Exposure Duration and Concentration on Tumorigenesis
Research has shown that even a shorter duration of exposure to 2,2-Bis(bromomethyl)-1,3-propanediol can lead to tumor development. In a study where male rats were exposed to the chemical in their diet for three months and then placed on a control diet for the remainder of a two-year period, tumors developed in the same tissues as those observed in the continuous two-year exposure study. industrialchemicals.gov.au This finding highlights that long-term, continuous exposure is not a prerequisite for the carcinogenic effects of this compound.
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of 2,2-Bis(bromomethyl)-1,3-propanediol has been evaluated in various assays.
Salmonella typhimurium Mutagenicity Tests (Ames Test)
The mutagenicity of 2,2-Bis(bromomethyl)-1,3-propanediol was assessed using the Salmonella typhimurium assay, commonly known as the Ames test. The compound was found to be mutagenic in S. typhimurium strains TA100 and TA1535, but only under specific conditions. jmcprl.net This mutagenic activity was observed exclusively in the presence of a metabolic activation system, specifically a 30% S9 liver homogenate from induced hamsters. jmcprl.net In the absence of this metabolic activation, or with other strains of S. typhimurium, no mutagenic activity was detected. nih.govjmcprl.net
Table 3: Results of Salmonella typhimurium Mutagenicity Tests
| Strain | Metabolic Activation | Result |
|---|---|---|
| TA100 | With (30% Hamster Liver S9) | Positive |
| TA1535 | With (30% Hamster Liver S9) | Positive |
| Other strains | With/Without | Negative |
| TA100 | Without | Negative |
| TA1535 | Without | Negative |
Chromosomal Aberrations in Mammalian Cells
The ability of 2,2-Bis(bromomethyl)-1,3-propanediol to induce chromosomal damage was investigated in cultured Chinese hamster ovary (CHO) cells. The results showed that the compound induces chromosomal aberrations, but only in the presence of metabolic activation. jmcprl.net In contrast, it did not induce sister chromatid exchanges in CHO cells, either with or without metabolic activation. jmcprl.net This indicates a clastogenic potential that is dependent on metabolic processing.
Table 4: Chromosomal Effects in Chinese Hamster Ovary (CHO) Cells
| Assay | Metabolic Activation | Result |
|---|---|---|
| Chromosomal Aberrations | With | Positive |
| Chromosomal Aberrations | Without | Negative |
| Sister Chromatid Exchange | With | Negative |
| Sister Chromatid Exchange | Without | Negative |
Micronucleus Formation in Erythrocytes
In vivo studies have demonstrated the potential of 2,2-Bis(bromomethyl)-1,3-propanediol to induce chromosomal damage. nih.gov Specifically, exposure to the compound has been linked to significant increases in the frequency of micronucleated erythrocytes in both male and female mice. nih.gov These effects were observed in peripheral blood samples following a 13-week period of administration through dosed feed. nih.gov The formation of micronuclei serves as an indicator of chromosomal damage. nih.gov
However, the results from a bone marrow micronucleus test in male mice, where the compound was administered via gavage, were deemed equivocal due to inconsistent outcomes across different trials. nih.gov While the compound tested positive for inducing chromosomal aberrations in cultured Chinese hamster ovary cells (with metabolic activation), it did not cause sister chromatid exchanges under similar conditions. nih.gov
Interactive Table: Genotoxicity of 2,2-Bis(bromomethyl)-1,3-propanediol
| Test System | Endpoint | Result |
|---|---|---|
| Mouse (in vivo) | Micronucleated Erythrocytes (Peripheral Blood) | Positive nih.gov |
| Mouse (in vivo) | Micronucleus (Bone Marrow) | Equivocal nih.govnih.gov |
| Cultured CHO Cells | Chromosomal Aberrations | Positive (with S9) nih.gov |
| Cultured CHO Cells | Sister Chromatid Exchanges | Negative nih.gov |
| Salmonella typhimurium | Mutagenicity | Positive (TA100 with S9) nih.gov |
Mechanistic Interpretations of Genotoxic Effects
The genotoxic effects of 2,2-Bis(bromomethyl)-1,3-propanediol are understood to be linked to several underlying mechanisms, primarily oxidative stress and direct DNA damage. nih.govresearchgate.net Research using SV-40 immortalized human urothelial cells (UROtsa) has shown that the compound induces DNA strand breaks. researchgate.net This damage is considered to be significantly mediated by oxidative stress, as evidenced by the elevation of intracellular reactive oxygen species (ROS) and the attenuation of DNA breaks when cells were pre-treated with the antioxidant N-acetyl-l-cysteine (NAC). researchgate.net
Further studies suggest that the compound's ability to cause DNA damage may also stem from the formation of DNA adducts. nih.gov The susceptibility of certain cell types to these effects appears to be related to their metabolic and antioxidant capacities. nih.govnih.gov For instance, urothelial cells, a primary target for the compound's toxicity, have a lower content of intracellular glutathione (B108866) (GSH) compared to non-target cells like primary rat hepatocytes. nih.govnih.gov In hepatocytes, 2,2-Bis(bromomethyl)-1,3-propanediol is extensively metabolized into a mono-glucuronide, a detoxification pathway that is deficient in urothelial cells. nih.govnih.gov This difference in metabolic capability likely contributes to the increased susceptibility of urothelial cells to DNA damage. nih.gov Functional genomic screening in E. coli also supports that the compound's mechanism of toxicity is associated with DNA damage, oxidative stress, and processes related to cellular transmembrane transport. nih.gov
Reproductive and Developmental Toxicity Studies
Effects on Fertility and Reproductive Capacity in Murine Models
Studies in murine models have identified specific adverse effects of 2,2-Bis(bromomethyl)-1,3-propanediol on female reproductive functions. nih.gov In a continuous breeding protocol involving Swiss (CD-1) mice, the administration of the compound in feed resulted in a significant decrease in the number of litters per pair. nih.gov Crossover mating experiments between treated and control animals confirmed that this impairment of fertility was specific to the female reproductive capacity. nih.gov
Notably, the compound did not appear to affect male fertility. Key parameters such as sperm concentration, motility, and morphology, as well as estrual cyclicity in females, were unaffected by the exposure. nih.gov The impairment of female fertility occurred in both the parent (F0) and first-filial (F1) generations, indicating a consistent effect across generations. nih.gov
Assessment of Offspring Viability and Development
The reproductive toxicity of 2,2-Bis(bromomethyl)-1,3-propanediol extends to the viability and development of offspring. nih.gov In the same continuous breeding study, exposure to the compound led to a significant reduction in the number of pups born alive per litter. nih.gov Furthermore, a significant decrease in the average weight of the pups, when adjusted for litter size, was observed. nih.gov These findings point to a detrimental impact on both the survival and the early development of the offspring from exposed dams.
Interactive Table: Summary of Reproductive and Developmental Effects in Mice
| Parameter | Observation | Generation(s) Affected |
|---|---|---|
| Female Fertility | Impaired; decreased number of litters per pair. nih.gov | F0, F1 nih.gov |
| Male Fertility | No effect on sperm parameters. nih.gov | F0, F1 nih.gov |
| Live Pups per Litter | Significantly decreased. nih.gov | F0 |
| Pup Weight | Significantly decreased (adjusted for litter size). nih.gov | F0 |
Organ-Specific Toxicity (Non-Neoplastic)
Kidney and Urinary Bladder Lesions
The kidney and urinary bladder have been identified as primary target organs for the non-neoplastic toxicity of 2,2-Bis(bromomethyl)-1,3-propanediol in both F344/N rats and B6C3F1 mice. nih.govoup.com Histopathological examinations following 13-week studies revealed specific lesions in these organs. oup.com
In the urinary bladder, the primary lesion observed was hyperplasia of the transitional-cell epithelium. nih.govoup.com This was seen in male rats and in both male and female mice at various dietary concentrations. oup.com
Interactive Table: Organ-Specific Lesions in Rodent Studies
| Organ | Species | Lesion Type | Sex Sensitivity |
|---|---|---|---|
| Kidney | Rat, Mouse | Papillary Degeneration/Necrosis oup.com | Males more sensitive nih.govoup.com |
| Urinary Bladder | Rat, Mouse | Transitional Cell Hyperplasia oup.com | Observed in both sexes (mice) oup.com |
Liver Degeneration and Thyroid Retention Cyst Formation
Studies on the chemical compound 2,2-Bis(bromomethyl)-1,3-propanediol have provided insights into its toxicological and carcinogenic effects, particularly concerning the liver and thyroid gland. Research, including comprehensive studies conducted by the National Toxicology Program (NTP), has detailed the incidence of nonneoplastic and neoplastic lesions in rats exposed to this compound.
In a two-year feed study using F344/N rats, exposure to 2,2-Bis(bromomethyl)-1,3-propanediol was linked to the development of follicular cell hyperplasia in the thyroid gland of male rats. nih.gov Furthermore, there was clear evidence of carcinogenic activity in the thyroid gland of both male and female rats. nih.gov While significant neoplastic events were noted in the thyroid, the primary non-neoplastic finding reported was follicular cell hyperplasia rather than the formation of retention cysts.
Detailed histopathological analysis from the NTP study provides specific data on the incidence of lesions in both the liver and thyroid gland.
Liver Findings in Male Rats
In the two-year dietary study, the incidence of nonneoplastic lesions in the liver of male F344/N rats was recorded. The findings included various forms of cellular alteration and necrosis.
Table 1: Incidence of Nonneoplastic Lesions of the Liver in Male F344/N Rats in the Two-Year Feed Study of 2,2-Bis(bromomethyl)-1,3-propanediol
| Lesion | Control | 2,500 ppm | 5,000 ppm |
| Number of Animals Examined Microscopically | 50 | 50 | 50 |
| Basophilic Focus | 18 (36%) | 23 (46%) | 25 (50%) |
| Clear Cell Focus | 8 (16%) | 7 (14%) | 9 (18%) |
| Eosinophilic Focus | 4 (8%) | 3 (6%) | 2 (4%) |
| Mixed Cell Focus | 1 (2%) | 2 (4%) | 3 (6%) |
| Necrosis, Focal | 3 (6%) | 1 (2%) | 2 (4%) |
| Centrilobular Necrosis | 1 (2%) | 0 (0%) | 0 (0%) |
Data sourced from the National Toxicology Program Technical Report 452.
Liver Findings in Female Rats
Similar examinations were conducted for female F344/N rats, with the incidence of nonneoplastic liver lesions documented as follows.
Table 2: Incidence of Nonneoplastic Lesions of the Liver in Female F344/N Rats in the Two-Year Feed Study of 2,2-Bis(bromomethyl)-1,3-propanediol
| Lesion | Control | 2,500 ppm | 5,000 ppm |
| Number of Animals Examined Microscopically | 50 | 50 | 50 |
| Basophilic Focus | 15 (30%) | 20 (40%) | 19 (38%) |
| Clear Cell Focus | 10 (20%) | 12 (24%) | 8 (16%) |
| Eosinophilic Focus | 5 (10%) | 4 (8%) | 6 (12%) |
| Mixed Cell Focus | 2 (4%) | 1 (2%) | 3 (6%) |
| Necrosis, Focal | 2 (4%) | 3 (6%) | 1 (2%) |
Data sourced from the National Toxicology Program Technical Report 452.
Thyroid Gland Findings in Male Rats
The thyroid gland in male rats showed a notable incidence of both nonneoplastic and neoplastic lesions, indicating its sensitivity to the compound.
Table 3: Incidence of Neoplasms and Nonneoplastic Lesions of the Thyroid Gland in Male F344/N Rats in the Two-Year Feed Study of 2,2-Bis(bromomethyl)-1,3-propanediol
| Lesion | Control | 2,500 ppm | 5,000 ppm |
| Number of Animals Examined Microscopically | 50 | 50 | 50 |
| Neoplasms | |||
| Follicular Cell Adenoma | 1 (2%) | 4 (8%) | 10 (20%) |
| Follicular Cell Carcinoma | 0 (0%) | 2 (4%) | 5 (10%) |
| C-cell Adenoma | 2 (4%) | 1 (2%) | 3 (6%) |
| Nonneoplastic Lesions | |||
| Follicular Cell Hyperplasia | 2 (4%) | 15 (30%) | 28 (56%) |
| Ultimobranchial Cyst | 1 (2%) | 0 (0%) | 1 (2%) |
Data sourced from the National Toxicology Program Technical Report 452.
Thyroid Gland Findings in Female Rats
In female rats, the thyroid gland also exhibited a clear carcinogenic response to the administration of 2,2-Bis(bromomethyl)-1,3-propanediol.
Table 4: Incidence of Neoplasms and Nonneoplastic Lesions of the Thyroid Gland in Female F344/N Rats in the Two-Year Feed Study of 2,2-Bis(bromomethyl)-1,3-propanediol
| Lesion | Control | 2,500 ppm | 5,000 ppm |
| Number of Animals Examined Microscopically | 50 | 50 | 50 |
| Neoplasms | |||
| Follicular Cell Adenoma | 0 (0%) | 3 (6%) | 8 (16%) |
| Follicular Cell Carcinoma | 0 (0%) | 1 (2%) | 3 (6%) |
| C-cell Adenoma | 3 (6%) | 2 (4%) | 1 (2%) |
| Nonneoplastic Lesions | |||
| Follicular Cell Hyperplasia | 1 (2%) | 8 (16%) | 22 (44%) |
| Ultimobranchial Cyst | 0 (0%) | 1 (2%) | 0 (0%) |
Data sourced from the National Toxicology Program Technical Report 452.
Metabolism and Pharmacokinetics Research
Absorption and Distribution Studies
Studies in male Fischer-344 rats have been conducted to understand the disposition and metabolic fate of 2,2-Bis(bromomethyl)-1,3-propanediol (BMP) following both oral and intravenous administration nih.govnih.gov. After a single oral dose of radioactively labeled BMP, the compound is absorbed and subsequently eliminated, primarily through urine. nih.gov. The rate of excretion is dose-dependent. Following a low single oral dose (10 mg/kg), over 80% of the dose was excreted in the urine within 12 hours nih.govnih.gov. At a higher dose (100 mg/kg), this rate was slower, with 48% of the dose excreted in the urine over the same period nih.govnih.gov. Fecal elimination was a minor pathway, accounting for less than 15% of the dose in all study scenarios nih.gov.
When administered intravenously, the radiolabeled compound in the blood decreased rapidly nih.gov. The excretion profiles following intravenous administration were similar to those observed after oral administration, with urine being the primary route of elimination nih.govnih.gov. Both the parent compound (BMP) and its glucuronide metabolite were detected in blood plasma after oral or intravenous dosing nih.gov. Studies with repeated daily oral doses for 5 or 10 days showed that the route and rate of elimination were similar to those seen after a single administration nih.govnih.gov.
| Administration Route | Dose | Time Post-Administration | % of Dose in Urine | % of Dose in Feces |
|---|---|---|---|---|
| Oral (single dose) | 10 mg/kg | 12 h | >80% | Not specified |
| Oral (single dose) | 100 mg/kg | 12 h | 48% | Not specified |
| Oral (single dose) | 100 mg/kg | 72 h | Not specified | <15% |
| Intravenous (single dose) | 15 mg/kg | Not specified | Similar to oral | Not specified |
Following a single oral administration of BMP (100 mg/kg) to rats, the total amount of radioactivity remaining in tissues at 72 hours was minimal, accounting for less than 1% of the total dose nih.gov. Furthermore, repeated daily oral dosing did not result in the accumulation or retention of the compound in tissues nih.gov. After both oral and intravenous administration, blood levels of BMP-derived radioactive equivalents were very low, measuring at 0.1% of the dose 72 hours after a 10 mg/kg administration nih.gov. These findings suggest that the compound is efficiently cleared from the body and does not significantly accumulate in tissues over time nih.gov.
Metabolic Fate and Metabolite Identification
The primary metabolic pathway for 2,2-Bis(bromomethyl)-1,3-propanediol in rats is glucuronidation nih.govnih.gov. In vivo and in vitro studies have demonstrated that BMP is predominantly converted to a monoglucuronide metabolite nih.govresearchgate.net. Following oral or intravenous administration in rats, the major metabolite excreted in the urine is BMP glucuronide nih.govnih.gov.
When BMP was incubated with suspensions of freshly isolated hepatocytes from male F-344 rats, BMP monoglucuronide was the only metabolite formed nih.gov. Similarly, in vitro studies using rat liver microsomes in the presence of the cofactor UDP-glucuronic acid (UDPGA) also resulted in the formation of BMP-monoglucuronide researchgate.net. This extensive and rapid glucuronidation by the liver plays a crucial role in limiting the systemic bioavailability of the parent compound after oral exposure nih.govnih.gov. After an intravenous dose, the BMP glucuronide formed in the liver is primarily exported into the bile (over 50% within 6 hours), where it undergoes enterohepatic recycling before its eventual elimination in the urine nih.govnih.gov.
Significant interspecies differences have been observed in the hepatic metabolism of BMP. In vitro studies comparing the glucuronidation activity of liver microsomes from various species have revealed a distinct hierarchy nih.gov. The highest rates of BMP glucuronidation were observed in rats and mice, followed by hamsters and then monkeys, with humans exhibiting the lowest activity nih.gov.
The rate of glucuronidation by rat hepatic microsomes was found to be approximately 90-fold greater than that of human hepatic microsomes nih.gov. Human intestinal microsomes also showed the ability to convert BMP to its glucuronide, but at a rate even lower than that of human liver microsomes nih.gov. When BMP was incubated with cryopreserved human hepatocytes, glucuronidation was extremely low, and BMP monoglucuronide was the only metabolite detected nih.gov. This poor glucuronidation capacity in humans suggests that the pharmacokinetic profile of BMP in humans is likely to be substantially different from that observed in rodents nih.gov.
| Species | Relative Glucuronidation Activity |
|---|---|
| Rats | Very High |
| Mice | Very High |
| Hamsters | Moderate |
| Monkeys | Low |
| Humans | Very Low |
UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the glucuronidation reaction, a major phase II metabolic pathway for a wide range of substances nih.govnih.gov. This process involves the transfer of glucuronic acid from the high-energy donor, UDP-α-D-glucuronic acid, to a substrate, thereby increasing its water solubility and facilitating its excretion nih.gov.
Research to identify the specific human UGT enzymes responsible for the metabolism of BMP has shown that among the various UGT enzymes tested, only UGT2B7 exhibited detectable glucuronidation activity for BMP nih.gov. This indicates a specific role for this particular enzyme isoform in the metabolism of 2,2-Bis(bromomethyl)-1,3-propanediol in humans nih.gov.
Enterohepatic Recycling of Metabolites
Enterohepatic recycling is a process where compounds are metabolized in the liver, excreted into the bile, and subsequently pass into the small intestine where they can be reabsorbed into circulation. researchgate.netnih.govresearchgate.net This mechanism is significant in the pharmacokinetics of 2,2-Bis(bromomethyl)-1,3-propanediol.
Following administration, the compound is metabolized in the liver, primarily into a glucuronide conjugate. nih.govnih.gov This metabolite, BMP glucuronide, is then largely exported into the bile. nih.govnih.gov Studies have shown that after an intravenous dose, more than 50% of the hepatic BMP glucuronide is secreted into the bile within six hours. nih.govnih.gov
Once in the intestine, the metabolite undergoes enterohepatic recycling, leading to its reabsorption and subsequent elimination through the urine. nih.govnih.gov This recycling process is believed to contribute to the persistent low levels of the compound's equivalents in the blood and the long terminal elimination phases observed in pharmacokinetic analyses. nih.gov
Excretion Pathways
The primary route of elimination for 2,2-Bis(bromomethyl)-1,3-propanediol and its metabolites is via the kidneys, culminating in urinary excretion. nih.gov This holds true across different dose levels and routes of administration, including both single and repeated oral or intravenous doses. nih.govnih.gov Fecal excretion represents a minor pathway for the elimination of this compound. nih.govnih.gov
The excretion of 2,2-Bis(bromomethyl)-1,3-propanediol is both rapid and predominantly urinary. nih.gov After a single intravenous administration of a 10 mg/kg dose in rats, the majority of the dose (>80%) was eliminated in the urine within 12 hours, with peak excretion occurring between 6 and 12 hours. nih.gov By the 24-hour mark, over 89% of the administered radioactivity was recovered in the urine, while fecal excretion accounted for less than 4% of the dose after 72 hours. nih.gov
Oral administration shows a similar pattern, although the rate of excretion can be dose-dependent. nih.gov At a low oral dose of 10 mg/kg, more than 80% of the compound was excreted in the urine within 12 hours. nih.govnih.gov However, at a higher dose of 100 mg/kg, the urinary excretion was slower, with 48% of the dose eliminated in the first 12 hours. nih.govnih.gov Across all oral dosing studies, the total radioactivity recovered in feces remained low, generally below 15%. nih.govnih.gov Repeated daily oral doses did not significantly alter the route or rate of elimination compared to single doses. nih.gov
Table 1: Cumulative Excretion of 2,2-Bis(bromomethyl)-1,3-propanediol Derived Radioactivity in Male Fischer-344 Rats
| Route of Administration | Dose (mg/kg) | Time Point | Cumulative % of Dose in Urine | Cumulative % of Dose in Feces |
| Intravenous | 10 | 12 hours | >80% | N/A |
| Intravenous | 10 | 24 hours | >89% | N/A |
| Intravenous | 10 | 72 hours | N/A | <4% |
| Oral | 10 | 12 hours | >80% | N/A |
| Oral | 10 | 72 hours | N/A | <10% |
| Oral | 100 | 12 hours | 48% | N/A |
Data compiled from studies on male Fischer-344 rats. nih.govnih.gov
Systemic bioavailability refers to the fraction of an administered compound that reaches the systemic circulation unchanged. mhmedical.com For orally administered substances, this is heavily influenced by the "first-pass effect," where the compound is metabolized in the liver after absorption from the gut. mhmedical.com The extent of this metabolism is described by the hepatic extraction ratio, which is the fraction of the compound removed from the blood as it passes through the liver. mhmedical.comunil.ch A high hepatic extraction ratio leads to lower systemic bioavailability. mhmedical.comunil.ch
Research indicates that 2,2-Bis(bromomethyl)-1,3-propanediol is subject to extensive hepatic extraction and rapid glucuronidation by the liver. nih.govnih.gov This efficient extraction and metabolic process in the liver significantly limits the amount of the parent compound that reaches systemic circulation after oral exposure. nih.govnih.gov Consequently, the systemic bioavailability of 2,2-Bis(bromomethyl)-1,3-propanediol following oral administration is greatly reduced. nih.govnih.gov This effective hepatic clearance mechanism serves to limit the exposure of internal tissues to the unmetabolized parent compound. nih.gov
Analytical Methodologies for Research and Monitoring
High-Performance Liquid Chromatography (HPLC) for Separation and Detectionsielc.comsielc.com
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and detection of 2,2-Bis(bromomethyl)-1,3-propanediol. sielc.comsielc.com This method allows for the effective analysis of the compound under straightforward conditions. sielc.comsielc.com
Optimization of Mobile Phase and Column Chemistrysielc.comsielc.com
The separation of 2,2-Bis(bromomethyl)-1,3-propanediol can be achieved using a reverse-phase (RP) HPLC method. sielc.comsielc.com Optimization of the mobile phase and column chemistry is critical for achieving efficient and reliable separation.
A common mobile phase for this analysis consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid. sielc.comsielc.com Phosphoric acid is often used, but for applications requiring mass spectrometry (MS) compatibility, it should be replaced with formic acid. sielc.comsielc.com The mobile phase's composition is a critical factor, influencing retention times and the efficiency of the separation. phenomenex.com
The choice of the HPLC column is also crucial. A Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity, has been shown to be effective for the separation of 2,2-Bis(bromomethyl)-1,3-propanediol. sielc.comsielc.com For faster applications, columns with smaller particle sizes, such as 3 µm, are available for use in Ultra-High-Performance Liquid Chromatography (UPLC) systems. sielc.comsielc.com
HPLC Method Parameters for 2,2-Bis(bromomethyl)-1,3-propanediol Analysis
| Parameter | Details | Source |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |
| Column | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |
| Fast UPLC Applications | Columns with 3 µm particles | sielc.comsielc.com |
Compatibility with Mass Spectrometry (MS) Detectionsielc.comsielc.combenettongroup.com
For highly sensitive and selective detection, HPLC can be coupled with mass spectrometry (MS). This combination, known as LC-MS, is a powerful tool for the analysis of 2,2-Bis(bromomethyl)-1,3-propanediol, particularly in complex matrices. benettongroup.com As mentioned previously, when using MS detection, it is necessary to use a mobile phase that is compatible with the mass spectrometer. This typically involves replacing non-volatile acids like phosphoric acid with volatile acids like formic acid. sielc.comsielc.com The use of LC-MS/MS (tandem mass spectrometry) has been reported for the analysis of this compound in wastewater, indicating its suitability for environmental monitoring. benettongroup.com
Spectroscopic Techniques in Quantitative Analysisnih.govnih.govnist.gov
Spectroscopic methods are also employed in the analysis of 2,2-Bis(bromomethyl)-1,3-propanediol. Infrared (IR) spectroscopy, ultraviolet/visible (UV/Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been used to obtain spectral data for this compound. nih.gov The National Institute of Standards and Technology (NIST) provides access to the infrared spectrum of 2,2-Bis(bromomethyl)-1,3-propanediol. nist.gov Furthermore, PubChem lists various spectral information, including 1D-NMR and mass spectrometry data. nih.gov
Challenges in Environmental Matrix Analysisnih.gov
The analysis of 2,2-Bis(bromomethyl)-1,3-propanediol in environmental samples presents several challenges. A significant issue is the lack of reported methods for its analysis in environmental matrices. nih.gov The compound has the potential to enter the environment as fugitive dust, through wastewater, and from the disposal of products containing it. nih.gov Its persistence in water is also a concern. nih.gov The absence of established analytical methods for environmental samples makes it difficult to assess the extent of its presence and to monitor its levels in the environment. nih.gov
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of flexible molecules like 2,2-Bis(bromomethyl)-1,3-propanediol. nii.ac.jp These methods calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of stable conformers and the energy barriers between them. nih.gov The distribution of conformers is determined by the Boltzmann distribution, which indicates that lower energy conformations are more populated at equilibrium. nii.ac.jp
For a molecule with multiple rotatable bonds, such as the C-C and C-O bonds in 2,2-Bis(bromomethyl)-1,3-propanediol, a variety of spatial arrangements are possible. These calculations can elucidate the most probable three-dimensional structures, which is crucial for understanding its interaction with biological macromolecules. While specific conformational analysis studies employing quantum chemical calculations for 2,2-Bis(bromomethyl)-1,3-propanediol are not extensively detailed in the reviewed literature, the general methodology is well-established. nii.ac.jpcomporgchem.com Such an analysis would typically involve geometry optimization and frequency calculations to find and confirm all energy minima on the potential energy surface. nii.ac.jp The resulting data on the preferred shapes of the molecule are fundamental for subsequent modeling studies, including QSAR and molecular docking.
In Silico Carcinogenicity Prediction Models (e.g., Support Vector Machines, QSAR)
In silico toxicology models are increasingly used to predict the carcinogenic potential of chemicals, reducing reliance on long-term animal studies. frontiersin.org These models, which include Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches like Support Vector Machines, correlate a molecule's structure with its biological activity. frontiersin.org For 2,2-Bis(bromomethyl)-1,3-propanediol, which is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, these models can be used retrospectively to understand the structural basis of its toxicity. jmcprl.netnih.gov
The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified 2,2-Bis(bromomethyl)-1,3-propanediol based on extensive animal testing that showed clear evidence of carcinogenic activity at multiple sites in rats and mice. jmcprl.netnih.govnih.gov A genotoxic mode of action has not been ruled out, as the compound has shown mutagenic activity in some test systems. nih.govnih.gov
In silico models for carcinogenicity often use a framework based on the key characteristics of human carcinogens. For 2,2-Bis(bromomethyl)-1,3-propanediol, models would likely focus on its potential to be electrophilic or metabolically activated to an electrophile, and its genotoxicity. frontiersin.org QSAR models for carcinogenicity are built from databases of compounds with known carcinogenic properties. The structural features of 2,2-Bis(bromomethyl)-1,3-propanediol, such as the presence of two bromomethyl groups, would be identified by these models as alerts for potential carcinogenicity.
Table 1: Summary of Carcinogenicity Findings in Animal Studies for 2,2-Bis(bromomethyl)-1,3-propanediol
| Species | Sex | Target Organs/Tissues for Neoplasms | Reference |
| F344 Rats | Male | Skin, subcutaneous tissue, mammary gland, Zymbal's gland, oral cavity, esophagus, forestomach, small and large intestines, mesothelium, urinary bladder, lung, thyroid gland, seminal vesicle, hematopoietic system, pancreas | jmcprl.netnih.gov |
| Female | Oral cavity, esophagus, mammary gland, thyroid gland | jmcprl.netnih.gov | |
| B6C3F1 Mice | Male | Harderian gland, lung, kidney | jmcprl.netnih.govindustrialchemicals.gov.au |
| Female | Harderian gland, lung, subcutaneous tissue | jmcprl.netnih.govindustrialchemicals.gov.au |
This interactive table summarizes the extensive carcinogenic effects observed in rodent studies, which form the basis for its classification and provide the data for building and validating in silico prediction models.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis examines how the chemical structure of a compound influences its biological activity. For 2,2-Bis(bromomethyl)-1,3-propanediol, the key structural features responsible for its carcinogenic activity are the two bromomethyl [-CH2Br] groups attached to a central quaternary carbon. mdpi.com
The presence of bromine, a halogen, increases the molecule's lipophilicity and can influence its metabolic pathways. More importantly, the C-Br bond can be cleaved, either metabolically or through chemical reaction, potentially leading to the formation of reactive intermediates. The alkylating nature of such intermediates is a well-known mechanism for genotoxicity, as they can form covalent adducts with DNA, leading to mutations and initiating cancer.
SAR studies on other brominated flame retardants have often shown that the presence and position of bromine atoms are critical for toxicity. nih.gov In the case of 2,2-Bis(bromomethyl)-1,3-propanediol, the two primary alkyl bromide functionalities are structural alerts for reactivity. Comparison with other brominated chemicals studied by the NTP confirms that such structural motifs are often associated with multisite carcinogenicity. nih.gov The neopentyl glycol backbone [C(CH2-)4] provides a stable scaffold for these reactive groups. The hydroxyl groups, on the other hand, are sites for metabolic conjugation, such as glucuronidation, which is a major metabolic pathway for this compound. nih.gov
Molecular Docking and Interaction Studies (if applicable)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is often used to predict the interaction between a small molecule ligand and a protein or DNA target.
While specific molecular docking studies for 2,2-Bis(bromomethyl)-1,3-propanediol are not prominently featured in the available literature, this methodology could be applied to investigate its mechanism of action. For instance, docking studies could be used to model the interaction of 2,2-Bis(bromomethyl)-1,3-propanediol or its reactive metabolites with the active site of DNA polymerase or with specific DNA sequences to understand its genotoxic potential.
Furthermore, given that glucuronidation is a key metabolic transformation, molecular docking could be employed to study the binding of 2,2-Bis(bromomethyl)-1,3-propanediol to the active site of various UDP-glucuronosyltransferase (UGT) enzyme isoforms. nih.gov This could help explain species differences in metabolism and toxicity. Such studies would require high-quality three-dimensional structures of the target proteins and would rely on the conformational analysis of 2,2-Bis(bromomethyl)-1,3-propanediol to use the most relevant conformer in the docking simulations.
Emerging Research Areas and Future Directions
Exploration of Biological Potential in Medicinal Chemistry and Drug Development
While the biological effects of 2,2-Bis(bromomethyl)-1,3-propanediol have been a subject of toxicological research, its potential for beneficial applications in medicinal chemistry and drug development is not an active area of exploration based on available scientific literature. Current studies have focused on its adverse health effects, including its carcinogenicity and reproductive toxicity. nih.govechemi.comsigmaaldrich.com Research by the National Toxicology Program (NTP) has provided clear evidence of carcinogenic activity in animal models. echemi.com For instance, studies in Swiss CD-1 mice demonstrated that administration of the compound in feed at concentrations of 0.1% to 0.4% had adverse effects on reproduction. sigmaaldrich.com The primary metabolic pathway identified for this compound is glucuronidation, a process studied to understand its toxicokinetics. echemi.comnih.gov The existing body of research is centered on characterizing its health risks rather than exploring it as a candidate for therapeutic use.
Development of Advanced Materials with Tunable Properties
2,2-Bis(bromomethyl)-1,3-propanediol is a reactive flame retardant, a class of substances that are incorporated into polymer structures during synthesis. nih.govbromxchem.com Its primary application is in the production of unsaturated polyester (B1180765) resins and rigid polyurethane foams. nih.govnih.gov As a reactive monomer, it partakes in the polymerization reaction, becoming an integral part of the final material's molecular framework. bromxchem.com This integration helps to impart flame-retardant properties to the polymer while minimizing changes to the original thermal and mechanical characteristics of the resin. bromxchem.com This approach also reduces the likelihood of the flame retardant blooming or exuding from the material over time, which can be a concern with additive (non-reactive) flame retardants. bromxchem.com The use of 2,2-Bis(bromomethyl)-1,3-propanediol is noted to be increasing in chlorofluorocarbon (CFC)-free foam products that are required to meet more stringent flame retardancy standards. nih.gov The nature of its role as a reactive component suggests that the properties of the resulting advanced materials, such as the degree of flame retardancy, could be tuned by varying its concentration during the polymerization process.
Refined Risk Assessment Methodologies for Short-Term Exposure Scenarios
Standard cancer risk assessments for chemical exposures have traditionally relied on data from chronic, lifetime studies, assuming a proportional reduction in risk for shorter exposure durations. oup.com However, research conducted by the National Toxicology Program (NTP) has challenged this assumption by incorporating "stop-exposure" studies, where exposure is for a limited duration rather than a full lifetime. oup.comoup.com
2,2-Bis(bromomethyl)-1,3-propanediol was one of eleven chemical agents evaluated in an analysis comparing cancer potencies from short-term versus lifetime exposures. oup.comoup.com The findings for this compound were particularly significant. The inclusion of data from stop-exposure studies resulted in a greater than 50-fold decrease in the estimated dose associated with a 1% increase in cancer risk (ED₀₁) for three different cancer endpoints when compared to estimates from chronic exposure data alone. oup.com This suggests that for certain endpoints, the carcinogenic potency under short-term or intermittent exposure conditions may be substantially different than what would be predicted by simple dose-averaging from lifetime studies. oup.com These findings highlight the importance of developing more refined risk assessment methodologies that can effectively incorporate data from non-continuous exposure scenarios to better protect public health. oup.com
Long-Term Health Effects in Humans: Epidemiological and Mechanistic Studies
There is currently no data available from epidemiological studies on the long-term health effects or carcinogenicity of 2,2-Bis(bromomethyl)-1,3-propanediol in humans. nih.gov Therefore, the understanding of its long-term health risks is derived entirely from animal bioassays and in vitro mechanistic studies.
The National Toxicology Program (NTP) conducted two-year feed studies that provided "clear evidence" of the carcinogenic activity of 2,2-Bis(bromomethyl)-1,3-propanediol in rats and mice. echemi.com These studies revealed that the compound is a multi-site carcinogen in these animal models. echemi.comnih.gov
Carcinogenicity Findings in Animal Studies
Mechanistic studies have been conducted to understand how the body processes this compound. In vitro studies using rat and human liver and intestinal microsomes have identified glucuronidation as the key metabolic transformation pathway for 2,2-Bis(bromomethyl)-1,3-propanediol. echemi.comnih.gov This metabolic process is crucial for its detoxification and elimination, but the formation of metabolites is also a key area of investigation in understanding its carcinogenic mechanisms.
Remediation and Mitigation Strategies for Environmental Contamination
2,2-Bis(bromomethyl)-1,3-propanediol can be released into the environment through several pathways, including as fugitive dust from manufacturing and processing, in wastewater from industrial facilities, and from the disposal of consumer products like resins and foams that contain the compound. nih.gov Once in the environment, it is believed to be persistent in water. nih.gov
Despite its potential for environmental release and persistence, specific remediation and mitigation strategies for contamination by 2,2-Bis(bromomethyl)-1,3-propanediol are not well-documented in the available literature. Furthermore, data on the measured levels of this specific compound in the environment were not available to the International Agency for Research on Cancer (IARC) working group. nih.gov The general concern for brominated flame retardants is their persistence and potential for bioaccumulation, which has led to a broader search for more environmentally benign alternatives and strategies to manage their life cycle and disposal. rixingxincai.com However, targeted research on the removal or breakdown of 2,2-Bis(bromomethyl)-1,3-propanediol in soil, water, or air is an emerging area that requires further investigation.
Green Chemistry Approaches in Synthesis
The conventional synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol involves the chemical replacement of the hydroxyl groups on pentaerythritol (B129877) with bromide. nih.gov While effective, traditional bromination processes often use harsh reagents and can generate significant waste streams.
In the broader field of producing brominated flame retardants, there is a growing interest in applying the principles of green chemistry to develop more sustainable and environmentally friendly synthesis methods. rixingxincai.comcpsc.gov Although research targeting the green synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol specifically is not detailed in the search results, general approaches being explored for other brominated compounds could be applicable. These include:
Microwave-Assisted Synthesis : This technique uses microwave energy to provide rapid and uniform heating, which can significantly accelerate reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. rixingxincai.com
Use of Greener Reagents : Researchers are investigating the use of alternative brominating agents, such as hydrogen bromide (HBr), to replace more hazardous or less atom-economical reagents like elemental bromine. rixingxincai.com
Solvent-Free or Low-Solvent Systems : Combining techniques like microwave-assisted synthesis with solvent-free conditions can further minimize the environmental impact by reducing or eliminating the use of volatile organic compounds. rixingxincai.com
The application of these green chemistry principles to the synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol represents a future research direction that could lead to a more efficient and sustainable manufacturing process.
Table of Mentioned Chemical Compounds
Q & A
Q. What are the established methods for synthesizing and characterizing BMP?
BMP is synthesized via bromination of 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol derivatives) using hydrobromic acid or brominating agents. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR) and X-ray crystallography to resolve its pseudotetrahedral molecular geometry (bond angles: C-Br ~1.94 Å, C-O ~1.43 Å) . Elemental analysis and infrared (IR) spectroscopy are used to verify purity and functional groups (e.g., -OH and C-Br stretches at 3400 cm and 550 cm, respectively) .
Q. How can researchers assess BMP purity and stability in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended for quantifying BMP purity. Technical-grade BMP (~78% purity) contains isomers (e.g., 2,2-bis(bromomethyl)-1-bromo-3-hydroxypropane) and dimers, which require gradient elution for separation . Stability studies should monitor hygroscopicity (water content <0.5% via Karl Fischer titration) and thermal decomposition (TGA analysis shows decomposition onset at ~200°C) .
Q. What physicochemical properties are critical for designing BMP-based experiments?
Key properties include:
- Melting point : 109.5–114°C (varies with isomer content) .
- Water solubility : <1 mg/mL at 25°C; use polar aprotic solvents (e.g., DMSO) for in vitro studies .
- LogP : ~0.8 (estimated), indicating moderate hydrophobicity . These parameters influence dosing strategies in toxicology studies .
Advanced Research Questions
Q. What mechanisms underlie BMP-induced genotoxicity and carcinogenicity?
BMP induces oxidative DNA damage via reactive oxygen species (ROS), detected in human urothelial cells (UROtsa) using the alkaline comet assay. Pretreatment with N-acetyl-L-cysteine (NAC) reduces strand breaks by 60–70%, confirming ROS-mediated damage . BMP also upregulates Nrf2 and HSP70, indicating activation of oxidative stress response pathways . In vivo, chronic exposure in rodents causes urinary bladder tumors, linked to glucuronidation metabolites (e.g., BMP-glucuronide) that form DNA adducts .
Q. How do metabolic pathways of BMP differ between species, and what are the implications for extrapolating data?
In Fischer-344 rats, BMP undergoes rapid glucuronidation (90% within 24h) via UGT1A1/1A9, with urinary excretion as the primary route . Human hepatocytes, however, show 50% lower glucuronidation efficiency, suggesting species-specific metabolic activation . Researchers must validate in vitro models (e.g., primary hepatocytes vs. microsomes) to avoid underestimating human toxicity risks .
Q. What experimental strategies mitigate confounding effects from BMP isomers and impurities?
Technical-grade BMP contains ~22% impurities, including tribrominated analogs and dimers, which may exhibit distinct toxicity profiles . Use preparative HPLC or recrystallization (ethanol/water) to isolate pure BMP (>98%). For in vivo studies, include impurity controls to assess additive/synergistic effects .
Q. How do alternative carcinogenicity models (e.g., fish) compare to rodents for BMP risk assessment?
In guppies (Poecilia reticulata), BMP exposure (60–150 mg/L) causes dose-dependent mortality and histopathological lesions (e.g., hepatic necrosis) but lacks tumorigenicity observed in rodents. This discrepancy highlights limitations in cross-species extrapolation and underscores the need for multi-model validation .
Q. What role does oxidative stress play in BMP-induced DNA damage across cell types?
In UROtsa cells, BMP elevates intracellular ROS by 2.5-fold within 1h, detected via DCFH-DA fluorescence. DNA damage (8-hydroxyguanine lesions) is confirmed using hOGG1-modified comet assays, with oxidative base modifications accounting for 40–50% of total lesions . Contrastingly, hepatic cells show lower ROS induction, suggesting tissue-specific susceptibility .
Q. How can researchers reconcile contradictions in BMP toxicity data between in vitro and in vivo studies?
In vitro studies often use non-cytotoxic BMP concentrations (5–100 μM), while in vivo doses (e.g., 150 mg/kg/day in rats) exceed metabolic clearance capacity, leading to bioaccumulation . Employ physiologically based pharmacokinetic (PBPK) modeling to align dosing regimens. For example, rat hepatocyte glucuronidation rates (k = 0.12 min) predict in vivo metabolite saturation at doses >100 mg/kg .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
